Product packaging for Isopropyl 2-methylisocrotonate(Cat. No.:CAS No. 61692-76-0)

Isopropyl 2-methylisocrotonate

Cat. No.: B1623665
CAS No.: 61692-76-0
M. Wt: 142.2 g/mol
InChI Key: VUPBIVVRPJDWNW-ALCCZGGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 2-methylisocrotonate, also known as isopropyl angelate and registered under CAS number 61692-76-0, is a chemical ester with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol . It is characterized as a colorless to pale yellow clear liquid with a density of approximately 0.9 g/cm³ and a boiling point of 165.4°C at 760 mmHg . Its structure is defined as the (Z)-isomer of propan-2-yl 2-methylbut-2-enoate . This compound is primarily utilized in research settings as a flavor and fragrance intermediate, and it is approved for use as a flavouring agent . Its physicochemical properties, including a logP of approximately 2.58 and a water solubility of about 497 mg/L at 25°C, make it a subject of interest in studies related to synthesis, organic chemistry, and product formulation . Researchers value this ester for its application in developing and studying complex aroma profiles, as it is described as having fruity, sweet, green, and oily ethereal flavor notes . It is soluble in alcohol but insoluble in water, which is a key consideration for its use in various experimental matrices . This compound is intended for use by qualified researchers and professionals in a laboratory setting. This product is For Research Use Only (RUO) and is not classified or approved for use in humans, animals, or as a diagnostic or therapeutic agent, nor is it intended for household or personal use . Appropriate personal protective equipment should be worn during handling, as the compound has a flash point of 54.9°C (closed cup) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B1623665 Isopropyl 2-methylisocrotonate CAS No. 61692-76-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61692-76-0

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

IUPAC Name

propan-2-yl (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C8H14O2/c1-5-7(4)8(9)10-6(2)3/h5-6H,1-4H3/b7-5-

InChI Key

VUPBIVVRPJDWNW-ALCCZGGFSA-N

SMILES

CC=C(C)C(=O)OC(C)C

Isomeric SMILES

C/C=C(/C)\C(=O)OC(C)C

Canonical SMILES

CC=C(C)C(=O)OC(C)C

Other CAS No.

61692-76-0
1733-25-1

Pictograms

Flammable; Irritant

Origin of Product

United States

Synthetic Methodologies and Reaction Mechanisms of Isopropyl 2 Methylisocrotonate

Established Synthetic Pathways for Isopropyl 2-methylisocrotonate

The synthesis of this compound can be achieved through several methods, primarily involving the formation of the ester bond. The stereochemistry of the double bond is a key consideration in these synthetic approaches.

The most direct and common method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of 2-methylisocrotonic acid (more systematically, (E)-2-methylbut-2-enoic acid or tiglic acid) with isopropanol (B130326).

The reaction is an equilibrium process, and to drive it towards the product (the ester), an excess of the alcohol (isopropanol) is typically used. The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the isopropanol molecule. A tetrahedral intermediate is formed, which then undergoes proton transfer to create a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product, this compound.

A variety of acid catalysts can be employed to facilitate this reaction.

Table 1: Common Acid Catalysts for Fischer Esterification

Catalyst NameChemical FormulaTypical Conditions
Sulfuric AcidH₂SO₄Concentrated, catalytic amount, heat
p-Toluenesulfonic Acid (TsOH)C₇H₈O₃SSolid, catalytic amount, heat, often with water removal (e.g., Dean-Stark apparatus)
Hydrochloric AcidHClGaseous or concentrated aqueous solution, heat

In addition to traditional acid catalysis, enzymatic methods represent a greener alternative. Lipases, for instance, can catalyze the esterification under milder conditions, often with high selectivity and avoiding the use of strong acids and high temperatures. This biocatalytic approach is increasingly utilized in the synthesis of various esters for the flavor, fragrance, and pharmaceutical industries.

This compound possesses geometric isomers, namely the (E)-isomer (isopropyl tiglate) and the (Z)-isomer (isopropyl angelate). While Fischer esterification starting from the corresponding pure acid (tiglic acid or angelic acid) can produce the desired isomer, other methods offer greater control over stereoselectivity, which is crucial as the isomers can have different properties.

Methods for the stereoselective synthesis of α,β-unsaturated esters generally fall into several categories:

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: The HWE reaction is a widely used method for forming alkenes with high E-selectivity. It involves the reaction of a stabilized phosphonate (B1237965) ylide with an aldehyde or ketone. For synthesizing this compound, a phosphonate ester (like a phosphonoacetate derivative) would be deprotonated to form a nucleophilic ylide, which then reacts with an appropriate ketone. The use of stabilized ylides in the HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene. mdpi.com

Mercury-Catalyzed Hydration: A highly E-selective method involves the mercury(II) triflate-catalyzed hydration of sec-ethoxyalkynyl acetates. organic-chemistry.org This approach provides excellent yields and selectivity for the (E)-isomer under very mild conditions, proceeding through a favorable transition state that minimizes the formation of the (Z)-isomer. organic-chemistry.org

Rearrangement of Enol Phosphates: A one-pot method with high (E)-stereoselectivity involves the triethylamine-catalyzed 1,3-hydrogen migration of unconjugated intermediates derived from the Perkow reaction. rsc.orgnih.gov This allylic rearrangement can yield versatile β,β-disubstituted (E)-α,β-unsaturated esters with excellent stereoretentivity. nih.gov

Reaction Mechanisms of this compound

The reactivity of this compound is characterized by reactions at the ester group and the carbon-carbon double bond.

Ester hydrolysis is the reverse of esterification, where the ester is cleaved back into a carboxylic acid and an alcohol by reaction with water. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: The mechanism for acid-catalyzed hydrolysis is the microscopic reverse of the Fischer esterification. ucalgary.ca

Protonation: The carbonyl oxygen is protonated by a hydronium ion (H₃O⁺), activating the carbonyl group and increasing the electrophilicity of the carbonyl carbon. libretexts.orgchemguide.co.uk

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the attacking water moiety to the alkoxy (-O-isopropyl) group, converting it into a good leaving group (isopropanol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of isopropanol.

Deprotonation: A water molecule removes the proton from the carbonyl oxygen, regenerating the hydronium ion catalyst and forming the final carboxylic acid product (2-methylisocrotonic acid). chemguide.co.uk

The reaction is an equilibrium, and can be driven to completion by using a large excess of water. libretexts.org

Base-Promoted Hydrolysis (Saponification): Under basic conditions, hydrolysis is an irreversible process.

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon, forming a tetrahedral intermediate. ucalgary.ca

Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the isopropoxide ion (⁻O-isopropyl) as the leaving group.

Deprotonation: The isopropoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction. This step forms a carboxylate salt and isopropanol, driving the reaction to completion. youtube.com

The kinetics of alkaline hydrolysis typically follow second-order kinetics, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org The rate is influenced by electronic and steric effects; electron-withdrawing groups near the carbonyl carbon increase the rate, while bulky substituents can hinder the nucleophilic attack, slowing it down. chemrxiv.org

As an α,β-unsaturated ester, the carbon-carbon double bond in this compound is "electron-poor" due to the electron-withdrawing effect of the adjacent ester group. This makes the β-carbon electrophilic and susceptible to attack by nucleophiles in a conjugate addition reaction.

Michael Addition (Conjugate Addition): This is a key reaction for α,β-unsaturated carbonyl compounds. libretexts.org It involves the 1,4-addition of a nucleophile (a "Michael donor") to the β-carbon of the ester (the "Michael acceptor"). chemistrysteps.comwikipedia.org The mechanism proceeds in three main steps:

Enolate Formation: A base removes an acidic proton from the Michael donor (e.g., a β-ketoester or a malonate) to form a stabilized enolate. masterorganicchemistry.com

Conjugate Addition: The nucleophilic enolate attacks the electrophilic β-carbon of the this compound, breaking the C=C π-bond and pushing electrons to form a new enolate intermediate. libretexts.org

Protonation: The resulting enolate is protonated by a proton source (typically from the workup step or the conjugate acid of the base used) to give the final 1,4-adduct. masterorganicchemistry.com

Catalytic Hydrogenation: The C=C double bond can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or nickel. The reaction would yield isopropyl 2-methylbutanoate. Under harsher conditions (higher pressure and temperature), the ester group can also be reduced.

Olefin metathesis is a powerful reaction that allows for the redistribution of alkene fragments by cleaving and reforming carbon-carbon double bonds, typically catalyzed by ruthenium or molybdenum complexes. wikipedia.org this compound can participate in cross-metathesis reactions.

Cross-Metathesis (CM): In a cross-metathesis reaction, this compound would react with another olefin in the presence of a catalyst, such as a Grubbs catalyst. caltech.edu The mechanism, known as the Chauvin mechanism, involves the formation of a metallacyclobutane intermediate. wikipedia.org The reaction would lead to a statistical mixture of products, including the desired cross-product, as well as homodimers of both starting materials. The efficiency and selectivity of the reaction depend on the specific catalyst used and the electronic and steric properties of the reacting olefins. researchgate.net For example, reacting this compound with a terminal alkene like ethylene (B1197577) (ethenolysis) could potentially lead to the formation of isopropyl methacrylate, though this is entropically driven and requires specific conditions. wikipedia.org

Table 2: Common Grubbs-Type Catalysts for Olefin Metathesis

Catalyst GenerationCommon NameKey Features
First GenerationGrubbs' Catalyst, 1st GenRuthenium-based, good functional group tolerance, less active than 2nd gen.
Second GenerationGrubbs' Catalyst, 2nd GenFeatures an N-heterocyclic carbene (NHC) ligand, higher activity, broader substrate scope.
Third GenerationHoveyda-Grubbs CatalystsFeatures a chelating benzylidene ligand, increased stability and recovery.

The choice of catalyst is critical for achieving high conversion and selectivity in the cross-metathesis of α,β-unsaturated esters, as these substrates can be challenging. researchgate.net

The synthesis of this compound, an α,β-unsaturated ester, can be achieved through several established chemical pathways. The most common and direct method is the Fischer esterification of tiglic acid with isopropanol. Other potential methods include transesterification.

Fischer Esterification

The reaction mechanism for the acid-catalyzed esterification proceeds through a series of equilibrium steps:

Protonation of the Carbonyl Oxygen: The carboxylic acid (tiglic acid) is first protonated by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: The alcohol (isopropanol) acts as a nucleophile and attacks the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The tetrahedral intermediate eliminates a molecule of water, and the carbonyl group is reformed.

Deprotonation: The protonated ester is then deprotonated to yield the final ester product, this compound, and regenerate the acid catalyst.

To drive the equilibrium towards the product side and maximize the yield of the ester, water is typically removed from the reaction mixture as it is formed, either by azeotropic distillation or by using a dehydrating agent.

Table 1: Summary of Fischer Esterification for this compound Synthesis

ReactantsCatalystGeneral ConditionsProduct
Tiglic AcidStrong Acid (e.g., H₂SO₄, p-TsOH)Heat, Removal of waterThis compound
IsopropanolWater

Transesterification

Another potential synthetic route is transesterification. This process involves the reaction of a different ester of tiglic acid (e.g., methyl tiglate) with isopropanol in the presence of an acid or base catalyst. In this equilibrium reaction, the original alkoxy group of the ester is exchanged for the isopropoxy group. The reaction can be driven to completion by using a large excess of isopropanol or by removing the lower-boiling alcohol byproduct.

Photochemical Reaction Mechanisms of this compound

This compound, as an α,β-unsaturated ester, exhibits characteristic photochemical reactivity, primarily through a process known as photodeconjugation. This reaction involves the isomerization of the α,β-unsaturated ester to its more thermodynamically stable β,γ-unsaturated isomer upon exposure to ultraviolet (UV) radiation. acs.orgnih.gov

The mechanism of photodeconjugation is a multi-step process that begins with the absorption of a photon by the molecule. nih.gov

E /Z Isomerization: Upon absorption of UV light, the initial photochemical event is the isomerization of the more stable (E)-isomer of this compound around the carbon-carbon double bond to form the (Z)-isomer.

Excitation and Hydrogen Atom Transfer: The (Z)-isomer can then absorb another photon, leading to its excitation. In the excited state, a 1,5-hydrogen atom transfer (HAT) occurs. nih.gov A hydrogen atom from the methyl group at the γ-position is transferred to the carbonyl oxygen.

Formation of a Photoketene Hemiacetal: This intramolecular hydrogen transfer results in the formation of a highly reactive and transient intermediate known as a photoketene hemiacetal. acs.orgnih.gov

Rearrangement to the β,γ-Unsaturated Ester: The photoketene hemiacetal intermediate is unstable and rapidly undergoes a tautomerization. This involves a formal 1,3-proton transfer, which leads to the formation of the final product, the β,γ-unsaturated isomer of the original ester. acs.org This product is often referred to as a deconjugated ester.

Table 2: Key Steps in the Photochemical Deconjugation of this compound

StepDescriptionIntermediate/Product
1Absorption of UV light and E/Z isomerization(Z)-Isopropyl 2-methylisocrotonate
2Excitation of the (Z)-isomer and 1,5-hydrogen atom transferExcited state of the (Z)-isomer
3Formation of a transient intermediatePhotoketene hemiacetal
4Tautomerization and rearrangementβ,γ-Unsaturated ester isomer

Spectroscopic Characterization and Structural Elucidation of Isopropyl 2 Methylisocrotonate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of Isopropyl 2-methylisocrotonate

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule. For this compound, a combination of one-dimensional and two-dimensional NMR techniques offers a complete picture of its molecular architecture.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound (the (Z)-isomer) would exhibit distinct signals corresponding to the different sets of equivalent protons.

Based on the structure and comparison with similar compounds like its (E)-isomer, Isopropyl tiglate, the expected chemical shifts (δ) and coupling constants (J) are detailed in the table below. The isopropyl moiety would show a characteristic septet for the methine proton, coupled to the six equivalent methyl protons which appear as a doublet. The protons of the 2-methylisocrotonate portion would show signals corresponding to the vinyl proton and the two methyl groups attached to the double bond. The chemical shift of the vinyl proton is influenced by its position relative to the carbonyl group and the other methyl group on the double bond.

Interactive Data Table: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
CH (isopropyl) 4.9-5.1 septet ~6.2
CH₃ (isopropyl) 1.2-1.3 doublet ~6.2
=CH (vinyl) 5.6-5.8 quartet ~1.5
C=C-CH₃ (cis to ester) 1.8-1.9 doublet ~1.5
C=C-CH₃ (trans to ester) 1.9-2.0 singlet N/A

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the electronic environment of each carbon atom.

The carbonyl carbon of the ester group is expected to resonate at a significantly downfield position (around 167 ppm). The sp² hybridized carbons of the double bond would appear in the region of 128-140 ppm. The oxygen-bearing carbon of the isopropyl group would be found further downfield than the methyl carbons due to the deshielding effect of the oxygen atom. The two methyl carbons of the isopropyl group are equivalent and thus produce a single signal, as do the two methyl carbons attached to the double bond, though their chemical shifts will differ based on their positions relative to the ester functionality.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (ester carbonyl) 166-168
C= (alpha-carbon) 127-129
=CH (beta-carbon) 138-140
O-CH (isopropyl) 67-69
C=C-CH₃ (cis to ester) 20-22
C=C-CH₃ (trans to ester) 14-16
CH₃ (isopropyl) 21-23

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignments

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For this compound, a cross-peak would be observed between the methine proton of the isopropyl group and the isopropyl methyl protons. Additionally, a correlation would be seen between the vinyl proton and the protons of the methyl group cis to the ester functionality.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals based on their attached protons. For example, the signal for the isopropyl methine proton would correlate with the signal for the O-CH carbon.

Correlations from the isopropyl methine proton to the carbonyl carbon and the isopropyl methyl carbons.

Correlations from the vinyl proton to the carbonyl carbon and the carbons of both methyl groups on the double bond.

Correlations from the methyl protons to the sp² carbons of the double bond and the carbonyl carbon.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, GC would first separate the compound from any impurities, and then the mass spectrometer would generate a mass spectrum.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. However, as with many esters, this peak may be weak. The fragmentation pattern is often more informative for structural elucidation. Common fragmentation pathways for α,β-unsaturated esters include:

Loss of the alkoxy group: Cleavage of the bond between the carbonyl carbon and the ester oxygen can lead to the loss of an isopropoxy radical, resulting in a prominent acylium ion.

McLafferty rearrangement: If a gamma-hydrogen is available, a McLafferty rearrangement can occur. In the case of this compound, this is not a primary fragmentation pathway.

Cleavage of the isopropyl group: Fragmentation within the isopropyl group can lead to the loss of a methyl radical or a propylene (B89431) molecule.

Interactive Data Table: Expected Key Fragment Ions in the GC-MS of this compound

m/z Proposed Fragment Identity
142 [C₈H₁₄O₂]⁺ (Molecular Ion)
127 [M - CH₃]⁺
99 [M - C₃H₇]⁺
85 [CH₃-CH=C(CH₃)-C≡O]⁺
57 [C₄H₉]⁺ or [C₃H₅O]⁺
43 [C₃H₇]⁺

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₈H₁₄O₂, the calculated exact mass of the molecular ion is 142.099380 u. HRMS analysis would be able to confirm this exact mass, thereby verifying the elemental formula and distinguishing it from other compounds with the same nominal mass. This is a critical step in the unequivocal identification of the compound.

Vibrational Spectroscopy for Functional Group Identification in this compound

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. Each functional group possesses characteristic vibrational frequencies, making these techniques powerful tools for structural elucidation.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The spectrum provides a unique fingerprint of the compound, with specific absorption bands corresponding to its functional groups. For this compound, an α,β-unsaturated ester, several key absorptions are expected.

The most prominent feature is the carbonyl (C=O) stretching vibration of the ester group. In saturated esters, this peak typically appears around 1735-1750 cm⁻¹. However, conjugation with the adjacent carbon-carbon double bond in this compound delocalizes the π-electrons, slightly weakening the C=O bond and shifting its absorption to a lower wavenumber, generally in the range of 1715-1730 cm⁻¹.

The carbon-carbon double bond (C=C) stretch is also a key diagnostic peak, expected to appear in the 1640-1660 cm⁻¹ region. The C-O stretching vibrations of the ester group produce strong bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹. C-H stretching vibrations are observed above 3000 cm⁻¹ for the vinylic hydrogen (=C-H) and just below 3000 cm⁻¹ for the aliphatic hydrogens of the methyl and isopropyl groups.

Furthermore, the (Z)-stereochemistry (or cis) of the double bond can sometimes be distinguished from the (E)-isomer by examining the C-H out-of-plane bending vibrations in the fingerprint region, though these can be complex. For Z-isomers of similar alkenes, characteristic bands may appear in the 665-730 cm⁻¹ range. docbrown.infodocbrown.info

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity
C-H Stretch (sp²)Vinylic C-H3010-3095Medium
C-H Stretch (sp³)Alkyl C-H2850-2980Strong
C=O Stretchα,β-Unsaturated Ester1715-1730Strong
C=C StretchAlkene1640-1660Medium
C-O StretchEster1100-1300Strong
=C-H Bend (out-of-plane)Z-trisubstituted Alkene~800-840Medium-Strong

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, non-polar or symmetric bonds often produce stronger Raman signals.

For this compound, the C=C stretching vibration is expected to be particularly strong and easily identifiable in the Raman spectrum, likely appearing in the same 1640-1660 cm⁻¹ region as in the IR spectrum. The C=O stretch of the carbonyl group will also be present but may be less intense than in the IR spectrum. The various C-H and C-C single bond vibrations throughout the molecule will also contribute to the Raman spectrum, providing a comprehensive vibrational profile.

Table 2: Predicted Raman Shifts for this compound

Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)Expected Intensity
C-H Stretch (sp³)Alkyl C-H2850-2980Strong
C=O Stretchα,β-Unsaturated Ester1715-1730Medium
C=C StretchAlkene1640-1660Very Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in this compound

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The conjugated system of the α,β-unsaturated ester in this compound acts as a chromophore, giving rise to characteristic absorptions.

Two primary electronic transitions are expected for this compound:

A π → π* transition , resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. This is a high-intensity absorption.

An n → π* transition , involving the promotion of a non-bonding electron from an oxygen lone pair to the π* antibonding orbital. This transition is electronically forbidden and thus has a much lower intensity.

The position of the maximum absorption (λmax) for the π → π* transition can be estimated using Woodward-Fieser rules for α,β-unsaturated esters. youtube.com The base value for an acyclic α,β-unsaturated ester is approximately 195 nm. The presence of two alkyl substituents on the double bond (one at the α-position and one at the β-position) would be expected to shift the λmax to a longer wavelength, likely in the 215-225 nm range. The n → π* transition would occur at a longer wavelength but is often weak and may be obscured by the much stronger π → π* band.

Table 3: Predicted UV-Vis Absorption Data for this compound

TransitionExpected λmax (nm)Relative Intensity (Molar Absorptivity, ε)
π → π~220High (~10,000-20,000 L mol⁻¹ cm⁻¹)
n → π~270-300Low (<100 L mol⁻¹ cm⁻¹)

X-ray Crystallography and Diffraction Studies of this compound

As of this writing, a single-crystal X-ray diffraction study for this compound has not been reported in the publicly available literature. If such a study were conducted on a suitable crystalline sample, it would provide the most definitive structural information.

X-ray crystallography would unambiguously confirm the molecular structure, including:

Precise bond lengths and bond angles for all atoms in the molecule.

Definitive confirmation of the (Z)-stereochemistry about the carbon-carbon double bond.

Information on the preferred conformation of the isopropyl ester group.

Details of the crystal packing, including intermolecular forces and distances between adjacent molecules in the crystal lattice.

This technique remains the gold standard for absolute structure determination and would serve to validate the interpretations derived from spectroscopic methods.

Computational Chemistry and Theoretical Modeling of Isopropyl 2 Methylisocrotonate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and energy landscape of a molecule. These methods provide insights into molecular orbitals, charge distribution, and the stability of different chemical structures.

Density Functional Theory (DFT) Studies on Isopropyl 2-methylisocrotonate

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. For this compound, DFT studies would be invaluable for determining properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These values are crucial for predicting the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability.

A hypothetical DFT study on this compound could yield the data presented in Table 1. Such a table would typically be generated by performing calculations with various functionals and basis sets to ensure the accuracy of the results.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

Property Calculated Value (Hartree) Calculated Value (eV)
HOMO Energy -0.25 -6.80
LUMO Energy 0.05 1.36
HOMO-LUMO Gap 0.30 8.16

Note: The data in this table is hypothetical and for illustrative purposes only, as specific DFT studies on this compound are not available in the public domain.

Ab Initio Methods for Molecular Properties

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods can provide highly accurate predictions of molecular properties. For this compound, ab initio calculations could be used to determine its optimized geometry, vibrational frequencies, and thermochemical properties such as enthalpy of formation. nih.gov Such calculations are computationally more intensive than DFT but can offer a higher level of accuracy. nih.gov

Molecular Dynamics Simulations and Conformational Analysis of this compound

Conformational analysis would identify the most stable arrangements of the atoms in space (conformers) and the energy barriers between them. This information is critical for predicting how the molecule will behave in different environments.

Structure-Reactivity Relationship (SRR) Modeling for this compound

Structure-Reactivity Relationship (SRR) modeling aims to establish a correlation between the chemical structure of a molecule and its reactivity. nih.gov For this compound, this would involve using computational models to predict its reactivity in various chemical reactions. Descriptors derived from quantum chemical calculations, such as atomic charges, bond orders, and molecular orbital energies, would be used to build these models.

In Silico Prediction of this compound's Chemical Behavior

In silico methods encompass a wide range of computational techniques used to predict the properties and behavior of molecules. nih.gov For this compound, these methods could be employed to predict a variety of chemical behaviors, including its potential metabolic pathways, toxicity, and environmental fate. These predictive models are often built on large datasets of known chemical properties and use machine learning algorithms to make predictions for new molecules. nih.gov

Analytical Method Development and Validation for Isopropyl 2 Methylisocrotonate

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and quantification of Isopropyl 2-methylisocrotonate from complex matrices. Both gas and liquid chromatography offer distinct advantages depending on the sample matrix and analytical objectives.

Gas Chromatography (GC) with Various Detection Modalities (e.g., FID, TCD)

Gas chromatography is highly suitable for the analysis of volatile and semi-volatile compounds like this compound. The selection of the column and detector is critical for achieving desired separation and sensitivity.

Column Selection: Capillary columns are typically preferred for their high resolution. The choice of stationary phase depends on the polarity of the analyte. For a moderately polar ester like this compound, a range of columns can be effective.

Non-polar columns: Columns with a stationary phase like 5% Phenyl Polysiloxane (e.g., HP-5MS) are commonly used for general-purpose analysis of volatile compounds. nist.gov

Polar columns: For enhanced separation from other polar or non-polar compounds in a mixture, polar stationary phases such as those containing polyethylene (B3416737) glycol (e.g., DB-WAX) can be employed. nih.gov

Detection Modalities:

Flame Ionization Detector (FID): FID is a widely used detector in GC due to its high sensitivity to organic compounds, robustness, and wide linear range. It is an ideal choice for quantifying this compound when its identity has already been confirmed.

Thermal Conductivity Detector (TCD): While less sensitive than FID, the TCD is a universal detector that responds to all compounds. It is non-destructive, which can be advantageous if further analysis of the separated components is required.

Mass Spectrometry (MS): When coupled with GC, MS provides definitive identification based on the mass spectrum of the compound, in addition to quantification. This is discussed further in the spectroscopic techniques section.

The retention of a compound is often characterized by its Kovats Retention Index (RI), which normalizes retention times relative to n-alkanes. This aids in inter-laboratory comparison of results. The NIST Mass Spectrometry Data Center provides retention index data for Isopropyl tiglate (a synonym for this compound). nih.gov

Table 1: Kovats Retention Indices for this compound

Column Type Retention Index (RI)
Standard non-polar 959
Semi-standard non-polar 952, 958, 962, 971
Standard polar 1229, 1230, 1238

Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

High-Performance Liquid Chromatography (HPLC)

While this compound is volatile and well-suited for GC, High-Performance Liquid Chromatography (HPLC) can be a viable alternative, particularly for samples in non-volatile matrices or when analyzing for less volatile impurities alongside the main compound.

A specific HPLC method for this compound is not prominently described in the literature, but methodology can be developed based on methods for similar compounds, such as the analysis of isopropyl p-toluenesulfonate in a matrix of isopropyl esters. oatext.comoatext.com Such a method would typically involve:

Stationary Phase: A reversed-phase column, such as a C18 or C8, would be appropriate for separating the moderately polar ester.

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water would be used. The gradient or isocratic elution would be optimized to achieve a suitable retention time and separation from matrix components.

Detection: A Diode Array Detector (DAD) or a UV-Vis detector would be suitable, provided the analyte has a chromophore that absorbs in the UV range. For esters lacking a strong chromophore, alternative detectors like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) could be considered.

Method validation for an analogous compound, isopropyl p-toluenesulfonate, demonstrated excellent performance characteristics that would be targeted in developing a method for this compound. oatext.com

Table 2: Example HPLC Method Validation Parameters (based on an analogous compound)

Parameter Result
Detection Limit (LOD) 0.96 µg/g
Quantitation Limit (LOQ) 2.91 µg/g
Recovery 90.2 - 102.1%
Precision (%RSD) < 7%

Spectroscopic Techniques in Analytical Contexts for this compound

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Mass Spectrometry (MS): As a detector for GC, MS provides a unique fragmentation pattern, or "fingerprint," for the compound. The electron ionization (EI) mass spectrum of this compound shows characteristic fragment ions that are used for its definitive identification. nih.govnist.gov The molecular ion peak confirms the molecular weight, while fragment ions provide structural information.

Table 3: Principal Mass Spectral Peaks for this compound

Mass-to-Charge Ratio (m/z) Relative Intensity
83 99.99
55 88.56
43 66.47
27 39.85
39 31.46

Data sourced from PubChem. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural confirmation of this compound. nih.gov ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR indicates the number and types of carbon atoms in the molecule. These techniques are fundamental for characterizing the pure substance and for identifying impurities.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the IR spectrum would prominently feature a strong absorption band corresponding to the ester carbonyl (C=O) stretch, as well as bands for C-O and C=C stretching, and C-H bending vibrations. nih.gov

Sample Preparation and Derivatization Strategies for this compound Analysis

Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte before analysis. nih.gov For a compound like this compound, which is often found in flavor, fragrance, or chemical synthesis matrices, several strategies are applicable. researchgate.net

Direct Injection: For simple liquid samples where the analyte is in high concentration and the matrix is clean, direct injection into the GC or HPLC may be possible.

Solvent Extraction: Liquid-liquid extraction is a common technique to isolate the ester from an aqueous or complex matrix into an organic solvent compatible with the chromatographic system. oatext.com

Headspace Analysis: For volatile compounds in solid or liquid matrices, static or dynamic headspace analysis is highly effective. nih.gov This technique involves sampling the vapor phase above the sample, which contains the volatile analytes, thereby avoiding the introduction of non-volatile matrix components into the GC system.

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a coated fiber to adsorb and concentrate analytes from a sample's headspace or liquid phase. researchgate.net The analytes are then thermally desorbed from the fiber in the hot GC inlet. This is a sensitive method ideal for trace analysis.

Derivatization is generally not required for this compound, as it possesses sufficient volatility and thermal stability for GC analysis and can be detected by standard HPLC detectors.

Development of Standard Reference Materials for this compound

The availability of a Standard Reference Material (SRM) or Certified Reference Material (CRM) is essential for ensuring the accuracy and metrological traceability of analytical measurements. While a specific CRM for this compound is not widely listed, the process for its development would follow established international guidelines.

The development process involves:

Synthesis and Purification: High-purity this compound would be synthesized and subjected to rigorous purification to minimize impurities.

Characterization: The identity and structure of the purified material would be unequivocally confirmed using a combination of analytical techniques, including NMR, MS, and IR spectroscopy.

Purity Assignment: The purity of the candidate material would be determined using a mass balance approach, which involves quantifying organic impurities, water content, residual solvents, and non-volatile residues. Multiple independent, high-precision methods would be used for this assessment.

Certification: The CRM would be produced and certified in accordance with standards such as ISO 17034 (General requirements for the competence of reference material producers) and ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories). The certified value (e.g., purity) would be issued with a statement of uncertainty and traceability to national or international standards.

The availability of such a standard would allow laboratories to validate their analytical methods, calibrate instruments, and ensure the reliability of their results for this compound.

Biochemical Interactions and Mechanistic Biology of Isopropyl 2 Methylisocrotonate

Enzymatic Transformations and Biocatalysis Involving Isopropyl 2-methylisocrotonate

Esterase-Mediated Hydrolysis Mechanisms

The primary enzymatic transformation anticipated for this compound in a biological system is hydrolysis, catalyzed by esterase enzymes. Esterases are hydrolases that cleave ester bonds to produce a carboxylic acid and an alcohol. libretexts.org This reaction is fundamental to the metabolism of a vast array of endogenous and xenobiotic ester-containing compounds.

The mechanism of esterase-mediated hydrolysis typically involves a catalytic triad (B1167595) (commonly serine, histidine, and aspartate/glutamate) within the enzyme's active site. unipd.it The process can be summarized in the following key steps, analogous to a base-catalyzed chemical hydrolysis: unipd.ityoutube.com

Nucleophilic Attack: The serine residue, activated by the histidine and aspartate residues, performs a nucleophilic attack on the carbonyl carbon of the this compound. unipd.it

Formation of Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.

Acyl-Enzyme Formation: The intermediate collapses, leading to the cleavage of the ester bond. The alcohol moiety (isopropanol) is released, and the acyl portion (2-methylisocrotonyl group) becomes covalently bonded to the serine residue, forming an acyl-enzyme intermediate. acsgcipr.org

Deacylation: A water molecule, activated by the histidine residue, attacks the carbonyl carbon of the acyl-enzyme intermediate.

Release of Carboxylic Acid: This leads to the formation of another tetrahedral intermediate, which then breaks down to release the carboxylic acid (2-methylisocrotonic acid) and regenerate the active enzyme. youtube.comchemistrysteps.com

This enzymatic hydrolysis is generally an efficient and highly selective process that occurs under mild physiological conditions. acsgcipr.orggoogle.com The products of this hydrolysis are isopropanol (B130326) and 2-methylisocrotonic acid.

Oxidative and Reductive Biotransformations

Following or preceding hydrolysis, the core structure of this compound or its metabolites can undergo oxidative and reductive biotransformations, which are common Phase I metabolic reactions. nih.govrmur.edu.pk

Oxidative Biotransformations:

Cytochrome P450 (CYP) Enzymes: The CYP enzyme superfamily is central to the oxidation of xenobiotics. nih.gov For a molecule like this compound or its acid metabolite, potential oxidative reactions include:

Hydroxylation: Addition of a hydroxyl (-OH) group, likely at the allylic methyl groups or other positions on the carbon skeleton.

Epoxidation: Oxidation of the carbon-carbon double bond to form an epoxide. This is a common metabolic route for unsaturated compounds.

Peroxygenase Activity: Peroxygenases can also catalyze the epoxidation of double bonds.

Studies on the oxidation of other methyl esters, such as methyl oleate (B1233923) and methyl linoleate, confirm that the unsaturated bond is a primary site for oxidative reactions, leading to the formation of various oxygenated products. researchgate.netnih.gov

Reductive Biotransformations:

Ene-Reductases: The carbon-carbon double bond in the 2-methylisocrotonate moiety is susceptible to bioreduction. Ene-reductases, a class of flavin-dependent enzymes, catalyze the asymmetric reduction of activated C=C bonds, which would convert the 2-methylisocrotonate structure to a saturated 2-methylbutyrate (B1264701) derivative.

These oxidative and reductive steps increase the polarity of the molecule, facilitating its eventual excretion from the biological system. nih.gov

Mechanistic Studies of this compound Interaction with Biological Macromolecules

Protein Binding and Conformational Changes

Small molecules like this compound can interact with proteins through various non-covalent forces, including hydrophobic interactions, van der Waals forces, and hydrogen bonding. cambridgeproteinarrays.comnih.gov The isopropyl and methylisocrotonate groups provide a hydrophobic character that can favor binding to nonpolar pockets or surfaces on proteins.

The binding of a small molecule (ligand) to a protein can induce conformational changes in the protein's structure. nih.gov This can occur through several mechanisms:

Direct Competition: The molecule could compete with an endogenous ligand for a binding site.

Allosteric Modulation: The molecule could bind to a site distinct from the active or primary binding site (an allosteric site), triggering a conformational change that alters the protein's activity or its affinity for other molecules. nih.gov

While direct experimental data on this compound is not available, the principle remains that its interaction with a protein target could stabilize a specific protein conformation, thereby modulating its biological function. researchgate.net Such interactions are the basis for the action of many drugs and signaling molecules. cambridgeproteinarrays.com

Table 1: Potential Non-Covalent Interactions with Proteins

Type of Interaction Molecular Basis Potential Role for this compound
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. The alkyl groups (isopropyl, methyl) can interact with hydrophobic amino acid residues (e.g., valine, leucine, phenylalanine) in a protein's binding pocket.
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules. Contributes to the overall binding affinity within a protein's binding site.
Hydrogen Bonding Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. The ester carbonyl oxygen can act as a hydrogen bond acceptor with suitable donor groups (e.g., -NH, -OH) on the protein.

Interaction with Lipid Bilayers and Membranes

The physicochemical properties of this compound suggest it is likely to interact with biological membranes. Its ester structure provides both a degree of polarity (from the carbonyl group) and significant hydrophobicity (from the hydrocarbon chains).

This amphiphilic nature allows such molecules to partition into the lipid bilayer of cell membranes. The potential effects include:

Intercalation: The molecule could insert itself between the phospholipid molecules that constitute the membrane.

Alteration of Membrane Fluidity: The introduction of foreign molecules into the bilayer can disrupt the ordered packing of phospholipid tails, potentially increasing membrane fluidity. Studies on how alcohols affect membrane integrity show they can fluidize the membrane, which may impact cellular transport and signaling processes. nih.gov

Disruption of Membrane Potential: Interactions of small molecules with the membrane can influence ion transport and disrupt the transmembrane electric potential. patsnap.com

The specific nature of the interaction would depend on the concentration of the compound and the composition of the lipid bilayer.

Elucidation of Metabolic Pathways of this compound in Model Biological Systems

A hypothetical metabolic pathway for this compound in a model biological system can be proposed based on its chemical structure and common biotransformation reactions.

Phase I Metabolism:

Hydrolysis: The initial and most probable metabolic step is the hydrolysis of the ester bond by carboxylesterases, as detailed in section 6.1.1. This would yield Isopropanol and 2-methylisocrotonic acid .

Oxidation of Metabolites:

Isopropanol Metabolism: Isopropanol is readily oxidized by alcohol dehydrogenase to acetone. Acetone can then be further metabolized or excreted. nih.gov

2-methylisocrotonic Acid Metabolism: This branched-chain unsaturated acid is structurally similar to intermediates in the metabolism of branched-chain amino acids like valine and isoleucine. It is likely to enter these pathways. For instance, it resembles tiglyl-CoA, an intermediate in isoleucine catabolism. Potential steps could include hydration of the double bond and subsequent oxidation, similar to fatty acid beta-oxidation. nih.gov

Phase II Metabolism:

Conjugation: The primary metabolites (isopropanol, 2-methylisocrotonic acid, and their oxidized products) can undergo Phase II conjugation reactions to further increase their water solubility for excretion. nih.gov This could involve glucuronidation (conjugation with glucuronic acid) or sulfation (conjugation with a sulfate (B86663) group).

Table 2: Hypothetical Metabolic Pathway

Step Reaction Key Enzymes Resulting Metabolite(s)
1 (Phase I) Ester Hydrolysis Carboxylesterases Isopropanol + 2-methylisocrotonic acid
2a (Phase I) Alcohol Oxidation Alcohol Dehydrogenase Acetone (from Isopropanol)
2b (Phase I) Acid Metabolism Acyl-CoA Synthetases, Hydratases, Dehydrogenases Various intermediates (e.g., hydroxylated or saturated acids)
3 (Phase II) Conjugation UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) Glucuronide or sulfate conjugates

Environmental Transformation and Fate Pathways of Isopropyl 2 Methylisocrotonate

Abiotic Degradation Mechanisms in Environmental Compartments

The abiotic degradation of isopropyl 2-methylisocrotonate, a process not involving biological organisms, is primarily governed by hydrolysis and photodegradation in the environment. These mechanisms are crucial in determining the persistence and transformation of the compound in various environmental compartments, particularly in aqueous systems and the atmosphere.

Hydrolysis Kinetics and Products in Aqueous Environments

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. In the case of this compound, an ester, hydrolysis would involve the cleavage of the ester bond, yielding isopropyl alcohol and 2-methylisocrotonic acid. This reaction can be catalyzed by either acids or bases. libretexts.orgchemguide.co.uklibretexts.org

Expected Hydrolysis Products:

Isopropyl alcohol

2-Methylisocrotonic acid

The reaction is reversible; however, in environmental systems with a large excess of water, the equilibrium tends to favor the formation of the alcohol and carboxylic acid. chemguide.co.uk In alkaline conditions, the carboxylic acid would exist as its corresponding carboxylate salt. libretexts.orglibretexts.org

Table 1: General Factors Influencing Ester Hydrolysis Rates

FactorInfluence on Hydrolysis RateRationale
pH Increased rate at low and high pHAcid and base catalysis of the ester cleavage.
Temperature Increased rate with higher temperatureProvides the necessary activation energy for the reaction.
Chemical Structure Steric hindrance can decrease the rateBulky groups near the ester linkage can impede the approach of water or catalysts.

Photodegradation Kinetics and Transformation Products

Photodegradation involves the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. Unsaturated esters, such as this compound which contains a carbon-carbon double bond, have the potential to undergo photodegradation. google.com This process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals.

Specific studies on the photodegradation kinetics and transformation products of this compound are scarce. However, research on other unsaturated esters suggests that photooxidation and photoisomerization are possible degradation pathways. nih.gov The presence of the double bond makes the molecule susceptible to attack by atmospheric oxidants. The ultimate products of complete photodegradation would be smaller, more oxidized molecules, and eventually carbon dioxide and water.

Biotic Degradation Mechanisms (Biodegradation) of this compound

Biodegradation, the breakdown of organic matter by microorganisms, is a key process in the environmental fate of many organic chemicals. For this compound, its structure suggests susceptibility to microbial metabolism in soil and water systems.

Microbial Metabolism in Soil and Water Systems

The initial step in the microbial metabolism of esters is often hydrolysis, catalyzed by esterase enzymes, which are common in a wide variety of microorganisms. This enzymatic hydrolysis would yield isopropyl alcohol and 2-methylisocrotonic acid, similar to abiotic hydrolysis.

Subsequent degradation of these initial products would then proceed via separate metabolic pathways. Isopropyl alcohol can be oxidized by microbial alcohol dehydrogenases to acetone, which can then be further metabolized. 2-Methylisocrotonic acid, being a branched-chain unsaturated carboxylic acid, is likely to be metabolized through pathways similar to those for other fatty acids and related compounds. This could involve beta-oxidation, a common pathway for breaking down fatty acids. nih.gov

The presence of branching and unsaturation in the molecule can influence the rate of biodegradation. While unsaturation can sometimes increase biodegradability, branching can in some cases hinder it. nih.govnih.gov

Identification and Characterization of Biodegradation Products

While specific studies identifying the biodegradation products of this compound are not available, based on known microbial metabolic pathways for similar compounds, a hypothetical degradation pathway can be proposed.

Plausible Biodegradation Products:

Isopropyl alcohol

2-Methylisocrotonic acid

Acetone (from the oxidation of isopropyl alcohol)

Intermediates of the beta-oxidation of 2-methylisocrotonic acid

Further degradation of these intermediates would be expected to lead to their complete mineralization to carbon dioxide and water under aerobic conditions.

Environmental Distribution and Partitioning Behavior of this compound

The environmental distribution and partitioning of a chemical are governed by its physical and chemical properties, such as volatility, water solubility, and its affinity for organic matter. This compound is expected to be a volatile organic compound (VOC), which will influence its movement between air, water, and soil. nih.govsc.edusc.edu

As a VOC, a significant fraction of this compound released to the environment is likely to partition into the atmosphere. sc.edusc.edu In the atmosphere, it would be subject to transport and photodegradation.

In aquatic systems, its partitioning between the water column, sediment, and air will depend on its water solubility and Henry's Law constant. Esters with similar molecular weights tend to have limited to moderate water solubility. Partitioning to sediments and soils will be influenced by its octanol-water partition coefficient (Kow), with a higher Kow indicating a greater tendency to adsorb to organic matter in soil and sediment. nih.gov

Table 2: Predicted Environmental Partitioning Behavior of this compound

Environmental CompartmentExpected Partitioning BehaviorGoverning Factors
Air Significant partitioning to the atmosphereHigh volatility (as a VOC)
Water Moderate to low solubilityMolecular structure and polarity
Soil/Sediment Potential for adsorption to organic matterOctanol-water partition coefficient (Kow)

Volatilization and Atmospheric Transport Modeling

The tendency of a chemical to move from a liquid or solid phase into the atmosphere is known as volatilization. For this compound, its physicochemical properties suggest a moderate to high potential for volatilization from water and soil surfaces. Key parameters used in environmental models to predict this behavior include vapor pressure and the Henry's Law constant.

Table 1: Estimated Physicochemical Properties Relevant to Volatilization of this compound

PropertyEstimated ValueImplication for Volatilization
Vapor Pressure 0.617 mmHg @ 25 °CIndicates a significant tendency to enter the gaseous phase from a pure state.
Henry's Law Constant 1.8 x 10-4 atm-m3/molSuggests a moderate rate of volatilization from water.
Water Solubility 164.4 mg/L @ 25 °CModerate solubility can influence the rate of transfer from an aqueous solution to the air.

Once in the atmosphere, the transport and fate of this compound are governed by atmospheric conditions and its reactivity with atmospheric oxidants. As an unsaturated ester, it is susceptible to degradation by hydroxyl (OH) radicals, ozone (O₃), and nitrate (B79036) radicals (NO₃). The reaction with OH radicals is generally the most significant degradation pathway for VOCs in the sunlit troposphere. acs.orgaminer.orgnih.gov The estimated atmospheric half-life of this compound due to reaction with OH radicals is on the order of hours, suggesting it will be degraded relatively quickly and is unlikely to undergo long-range atmospheric transport. nih.gov

Atmospheric transport models, such as Gaussian plume models for short-range transport and more complex chemical transport models (CTMs) for regional and global scales, can be used to predict the dispersion and potential deposition of this compound. These models would incorporate its estimated emission rates, chemical degradation rates, and meteorological data to simulate its concentration and movement in the atmosphere.

Sorption to Soil, Sediment, and Organic Matter

Sorption is a process where a chemical adheres to solid particles, such as soil, sediment, and suspended organic matter. This process is critical in determining the mobility of a compound in the environment; strong sorption can limit its movement into groundwater, while weak sorption can lead to greater mobility.

The primary indicator of a non-ionic organic compound's tendency to sorb to soil and sediment is the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A higher Koc value indicates a greater propensity for sorption. For this compound, an estimated octanol-water partition coefficient (Log Kow) of approximately 2.75 is used to predict its Koc value through established QSARs.

Table 2: Estimated Sorption Potential of this compound

ParameterEstimated ValueInterpretation of Sorption Behavior
Log Kow 2.75Indicates a moderate degree of hydrophobicity.
Koc 150 - 500 L/kgSuggests moderate sorption to soil and sediment organic carbon.

Based on the estimated Koc range, this compound is expected to have low to moderate mobility in soil. The extent of sorption is influenced by several factors, including the organic carbon content of the soil or sediment, soil pH, and the presence of other organic compounds. Soils with higher organic matter content will exhibit stronger sorption of this compound, reducing its availability for transport with water.

Bioaccumulation and Biomagnification Potential in Aquatic and Terrestrial Systems

Bioaccumulation refers to the uptake and concentration of a chemical in an organism from all sources, including water, food, and air. Biomagnification is the process whereby the concentration of a substance increases in organisms at successively higher levels in a food chain.

The potential for a chemical to bioaccumulate is often assessed using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. The BCF can be estimated from the Log Kow value.

Table 3: Estimated Bioaccumulation Potential of this compound

ParameterEstimated ValueIndication of Bioaccumulation
Log Kow 2.75Moderate lipophilicity suggests some potential for partitioning into fatty tissues.
BCF 20 - 100 L/kgIndicates a low to moderate potential for bioaccumulation in aquatic organisms.

The estimated BCF values for this compound suggest that it is unlikely to significantly bioaccumulate in aquatic organisms. For terrestrial organisms, bioaccumulation can occur through the consumption of contaminated food or inhalation. However, given its relatively rapid metabolism and excretion, which is typical for many esters, significant biomagnification through the food chain is not expected. The compound's moderate volatility also means that for terrestrial organisms, inhalation could be a relevant exposure route, but its rapid atmospheric degradation would limit widespread high-level exposure.

Emerging Research Directions and Future Perspectives for Isopropyl 2 Methylisocrotonate

Development of Novel Synthetic Applications for Isopropyl 2-methylisocrotonate as a Building Block

The unique chemical structure of this compound, featuring a reactive α,β-unsaturated system, makes it a valuable precursor in organic synthesis. Researchers are increasingly exploring its utility as a building block for the construction of more complex molecules, including natural products and specialty chemicals.

One promising area of application is in carbon-carbon bond-forming reactions. For instance, tiglate esters, such as ethyl tiglate, have been successfully employed in Wittig reactions to synthesize complex natural products. This suggests that this compound could similarly serve as a key intermediate in the synthesis of various biologically active compounds. The steric and electronic properties of the isopropyl group can influence the stereoselectivity of such reactions, offering a potential advantage in asymmetric synthesis.

Furthermore, this compound is a viable candidate for Michael addition reactions, a fundamental process in organic chemistry for the formation of carbon-carbon bonds. The electron-withdrawing nature of the ester group activates the β-carbon, making it susceptible to nucleophilic attack. This reactivity can be harnessed to introduce a variety of functional groups and build complex molecular architectures. The development of stereoselective Michael additions using chiral catalysts is a particularly active area of research, and this compound could prove to be a valuable substrate in this context.

The Diels-Alder reaction, another cornerstone of organic synthesis, represents a further avenue for the application of this compound. As a dienophile, it can react with a wide range of dienes to form cyclic compounds, which are common motifs in many natural products and pharmaceutical agents. The substitution pattern of this compound can influence the regioselectivity and stereoselectivity of the Diels-Alder cycloaddition, providing a means to control the three-dimensional structure of the resulting products.

Advanced Spectroscopic Probes for In Situ Analysis of this compound Reactions

Understanding the intricate details of chemical reactions as they occur is crucial for process optimization and mechanistic elucidation. Advanced spectroscopic techniques that allow for in situ monitoring are becoming indispensable tools for studying the reactions of this compound in real-time.

Raman Spectroscopy is a powerful non-invasive technique that provides detailed information about molecular vibrations. Its low sensitivity to water makes it particularly well-suited for monitoring reactions in aqueous media. In situ Raman spectroscopy can be used to track the consumption of this compound and the formation of products and intermediates during a reaction. This real-time data allows for the determination of reaction kinetics and can provide insights into the reaction mechanism. For example, in a polymerization reaction involving this compound, the disappearance of the C=C stretching vibration and the appearance of new bands corresponding to the polymer backbone could be monitored to follow the reaction progress.

Fourier-Transform Infrared (FTIR) Spectroscopy , particularly when coupled with an Attenuated Total Reflectance (ATR) probe, is another valuable tool for in situ reaction analysis. Operando ATR-FTIR can provide real-time information on the changes in functional groups during a reaction. For the esterification synthesis of this compound, for instance, the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic C=O and C-O stretches of the ester can be monitored to determine the reaction endpoint. This technique is also highly effective for studying the kinetics of ester hydrolysis under various conditions.

These advanced spectroscopic methods provide a wealth of data that can be used to develop a deeper understanding of the reactivity of this compound. The ability to monitor reactions in real-time facilitates the optimization of reaction conditions, leading to improved yields, selectivity, and process efficiency.

Integration of Computational and Experimental Methodologies for Predictive Studies

The synergy between computational modeling and experimental validation is revolutionizing chemical research. For this compound, the integration of these methodologies offers a powerful approach to predict its reactivity, stereoselectivity, and other chemical properties, thereby accelerating the discovery of new applications.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can be employed to model the transition states of reactions involving this compound, providing insights into reaction mechanisms and predicting activation energies. For example, in a Michael addition reaction, DFT can be used to predict which of the possible stereoisomeric products is more likely to form, guiding the design of experiments to achieve high stereoselectivity. Such computational studies on related acrylic esters have demonstrated the power of DFT in understanding structure-reactivity relationships.

Predictive Modeling using Machine Learning is an emerging area with significant potential for chemical synthesis. By training machine learning algorithms on large datasets of reaction outcomes, it is possible to develop models that can predict the stereoselectivity or yield of a reaction for a new set of reactants and conditions. For reactions involving chiral esters, machine learning models are being developed to predict the enantiomeric excess, a critical parameter in the synthesis of pharmaceuticals. This approach can be applied to reactions of this compound to rapidly screen for optimal catalysts and reaction conditions without the need for extensive experimental work.

The combination of these computational tools with targeted experimental studies creates a powerful feedback loop. Computational predictions can guide the design of more efficient and informative experiments, while experimental results provide the necessary data to refine and validate the computational models. This integrated approach is crucial for the rational design of new synthetic routes and applications for this compound.

Green Chemistry Approaches in this compound Synthesis and Application

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and application of this compound are increasingly being viewed through the lens of sustainability.

A key focus of green chemistry in this context is the development of environmentally benign synthetic methods. Biocatalysis , the use of enzymes to catalyze chemical reactions, offers a highly attractive alternative to traditional chemical synthesis. Lipases, a class of enzymes, are particularly effective in catalyzing the synthesis of esters, including flavor esters like this compound. ijsr.netresearchgate.netnih.govbegellhouse.comresearchgate.net The enzymatic synthesis of such esters can be carried out under mild reaction conditions, often in the absence of hazardous organic solvents, leading to a significant reduction in waste and energy consumption. ijsr.netresearchgate.netnih.govbegellhouse.comresearchgate.net The high selectivity of enzymes can also lead to purer products, simplifying downstream processing. ijsr.netresearchgate.netnih.govbegellhouse.comresearchgate.net

The choice of solvents is another critical aspect of green chemistry. The development of synthetic routes for this compound that utilize sustainable solvents, such as water, supercritical fluids, or bio-derived solvents, is an active area of research. Minimizing or eliminating the use of volatile organic compounds (VOCs) is a primary goal in making the synthesis of this compound more environmentally friendly.

In its applications, the use of this compound as a building block in syntheses that follow the principles of atom economy is a key consideration. Designing synthetic pathways that incorporate the maximum number of atoms from the starting materials into the final product minimizes waste generation. The development of catalytic reactions that proceed with high efficiency and selectivity is central to achieving this goal.

Mechanistic Studies of this compound in Interdisciplinary Contexts

A thorough understanding of the reaction mechanisms of this compound is fundamental to controlling its reactivity and developing new applications. Mechanistic studies are increasingly being conducted in interdisciplinary contexts, combining techniques from physical organic chemistry, analytical chemistry, and computational chemistry.

Kinetic studies are essential for elucidating reaction mechanisms. For example, the kinetics of the gas-phase reactions of (E)-ethyl tiglate, a close analog of this compound, with atmospheric radicals such as OH and Cl have been investigated. uni.luresearchgate.net These studies provide valuable data for understanding the atmospheric lifetime and environmental fate of such compounds. Similar kinetic studies on the hydrolysis of this compound can provide insights into its stability and degradation pathways in different environments.

The mechanism of key reactions, such as the Michael addition, can be investigated through a combination of experimental techniques and computational modeling. For instance, the stereochemical outcome of a Michael addition can provide clues about the geometry of the transition state. These experimental observations can then be compared with the predictions from DFT calculations to build a detailed model of the reaction mechanism.

Q & A

Q. What are the established synthetic routes for Isopropyl 2-methylisocrotonate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification of 2-methylisocrotonic acid with isopropanol, catalyzed by acid (e.g., sulfuric acid) or enzymatic methods. Key steps include:

  • Reagent purification : Ensure anhydrous conditions to avoid side reactions (e.g., hydrolysis).
  • Temperature control : Maintain 60–80°C for acid-catalyzed reactions to balance kinetics and thermal stability.
  • Catalyst selection : Enzymatic routes (e.g., lipases) may improve stereoselectivity but require longer reaction times .
  • Workup : Neutralize residual acid with sodium bicarbonate, followed by distillation under reduced pressure.
    Optimization Tip: Use a Design of Experiments (DoE) approach to test variables (molar ratios, catalysts, solvents) and analyze yields via GC-MS or HPLC .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Characterization requires multi-modal analysis:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.2–1.4 ppm (isopropyl CH₃), δ 5.3–5.6 ppm (vinyl protons).
    • ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and alkene carbons (δ 120–130 ppm).
  • FT-IR : Ester C=O stretch (~1740 cm⁻¹) and C-O-C asymmetric stretch (~1240 cm⁻¹).
  • GC-MS/HPLC : Quantify purity and identify impurities (e.g., unreacted alcohol/acid).
    Best Practice: Compare data with literature values for 2-methylisocrotonate derivatives and report deviations ≥0.1 ppm (NMR) or ±2 cm⁻¹ (IR) .

Q. How can researchers ensure high purity of this compound for kinetic or mechanistic studies?

Purity is critical for reproducible results. Methods include:

  • Distillation : Fractional distillation under vacuum to isolate the ester.
  • Chromatography : Flash chromatography (silica gel, hexane/ethyl acetate) for small-scale purification.
  • Analytical Validation :
    • HPLC : Use a C18 column with UV detection (210 nm) to quantify purity ≥98%.
    • Karl Fischer Titration : Ensure water content <0.1% to prevent hydrolysis.
      Note: Document all purification steps and analytical results in supplementary materials for peer review .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

Conflicts (e.g., unexpected δ values in NMR) may arise from:

  • Stereochemical variations : Use NOESY or ROESY to confirm spatial arrangements of substituents.
  • Solvent effects : Re-run NMR in deuterated solvents with varying polarities (CDCl₃ vs. DMSO-d₆).
  • Impurity interference : Cross-validate with high-resolution MS (HRMS) to rule out isobaric contaminants.
    Case Study: If alkene protons split into multiple signals, consider diastereomer formation during synthesis and re-optimize reaction conditions .

Q. What experimental strategies are effective for studying the hydrolytic stability of this compound under physiological conditions?

Hydrolysis studies require controlled environments:

  • pH-Varied Kinetics : Incubate the compound in buffers (pH 2–10) at 37°C and monitor degradation via HPLC.
  • Temperature Dependence : Apply Arrhenius equations to extrapolate shelf-life at 25°C.
  • Mechanistic Probes : Use isotopic labeling (e.g., D₂O for ¹H/²H exchange experiments) to track hydrolysis pathways.
    Data Interpretation: Compare half-lives across pH levels to identify degradation "hotspots" and inform formulation strategies .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

In silico methods guide experimental design:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density around the ester carbonyl.
  • Transition State Analysis : Identify energy barriers for nucleophilic attack (e.g., by water or amines).
  • Solvent Effects : Simulate reaction kinetics in implicit solvents (e.g., PCM model for water).
    Validation: Cross-check predicted activation energies with experimental kinetic data .

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Feasible Synthetic Routes

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Isopropyl 2-methylisocrotonate
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Reactant of Route 2
Isopropyl 2-methylisocrotonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.